NDP

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nucleoside diphosphates are essential compounds in biochemistry, playing a crucial role in various biological processes. These compounds consist of a nucleoside bound to two phosphate groups and are involved in energy transfer, signal transduction, and the synthesis of nucleic acids.

準備方法

Synthetic Routes and Reaction Conditions

Nucleoside diphosphates can be synthesized through several methods. One common approach involves the use of tris[bis(triphenylphosphoranylidene)ammonium] pyrophosphate in SN2 displacements of the tosylate ion from 5’-tosylnucleosides . This method allows for the selective precipitation and direct isolation of nucleoside diphosphates from crude reaction mixtures.

Industrial Production Methods

Industrial production of nucleoside diphosphates often involves large-scale chemical synthesis using similar principles as laboratory methods but optimized for higher yields and purity. The use of organic-solvent-soluble pyrophosphate is crucial in these processes to drive the kinetics of the displacement reactions .

化学反応の分析

Types of Reactions

Nucleoside diphosphates undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include pyrophosphate, triphenylphosphoranylidene, and tosylate ions. The reactions typically occur under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions are nucleoside diphosphates, which can further participate in various biochemical pathways and processes.

科学的研究の応用

Hearing Loss Research

- Role in Cochlear Health : Studies have shown that NDP is crucial for the survival of cochlear hair cells. A lack of this compound leads to the deterioration of these cells, resulting in progressive hearing loss in individuals with Norrie disease .

- Gene Therapy : Recent advancements indicate that gene therapy targeting the this compound gene could prevent hearing loss progression in patients with Norrie disease. For instance, systemic gene therapy has demonstrated efficacy in restoring hearing function and improving vascular barriers in affected individuals .

Potential Treatment Strategies

- Wnt Pathway Activation : Research has unveiled that activating the Wnt signaling pathway can mimic the effects of this compound, offering a promising avenue for treating hearing loss. This method has shown potential in restoring hearing in animal models with mutated this compound genes .

- Overexpression Techniques : Techniques to overexpress this compound in surrounding cells have also been explored as a means to prevent and rescue hearing loss, indicating a multifaceted approach to treatment .

Case Study 1: Gene Therapy for Hearing Loss

- Objective : To evaluate the effectiveness of this compound gene therapy in preventing hearing loss.

- Methodology : The study involved administering gene therapy to mice models lacking functional this compound.

- Findings : Results indicated significant improvements in cochlear function and hair cell survival, suggesting that targeted gene therapy could be a viable treatment option for patients with Norrie disease .

Case Study 2: Investigating Wnt Pathway Activation

- Objective : To assess whether Wnt pathway activation can restore hearing function.

- Methodology : Researchers activated the Wnt pathway in genetically modified mice with impaired this compound expression.

- Findings : The activation led to improved auditory function and hair cell regeneration, supporting the hypothesis that enhancing Wnt signaling could compensate for the absence of this compound .

Data Table: Summary of Research Findings on Norrie Disease Protein Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Hearing Loss Research | Investigates role of this compound in cochlear health | Lack of this compound leads to hair cell deterioration |

| Gene Therapy | Targets this compound gene to prevent hearing loss progression | Significant restoration of cochlear function |

| Wnt Pathway Activation | Explores potential for mimicking this compound effects | Improved auditory function observed |

| Overexpression Techniques | Increases local levels of this compound | Prevents hearing loss in experimental models |

作用機序

Nucleoside diphosphates exert their effects through various mechanisms:

Energy Transfer: Act as intermediates in the transfer of energy within cells.

Signal Transduction: Involved in the transmission of signals within and between cells.

Nucleic Acid Synthesis: Serve as building blocks for the synthesis of DNA and RNA.

類似化合物との比較

Similar Compounds

Nucleoside Triphosphates: Contain three phosphate groups and are involved in similar biochemical processes.

Nucleoside Monophosphates: Contain one phosphate group and are precursors to diphosphates and triphosphates.

Uniqueness

Nucleoside diphosphates are unique in their ability to act as intermediates in energy transfer and signal transduction, bridging the gap between monophosphates and triphosphates .

特性

IUPAC Name |

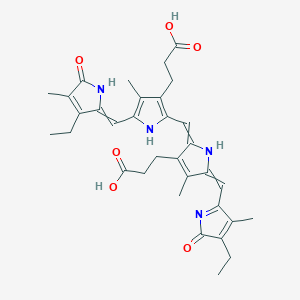

3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h13-15,34-35H,7-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSWQQWXIGDYEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)CC)C)CCC(=O)O)N2)CCC(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。